![molecular formula C13H10F3NO B3150420 4-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol CAS No. 688746-31-8](/img/structure/B3150420.png)
4-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol
Vue d'ensemble
Description
“4-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-ol” is a chemical compound with the molecular formula C7H6F3NO . It is a derivative of aniline and is used as a starting material in the chemical synthesis of nonsteroidal antiandrogen bicalutamide .
Synthesis Analysis
The synthesis of “4-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-ol” involves several steps. One method involves the reduction of 4-nitroso-3-trifluoromethylpyrazoles with zinc in acetic acid, resulting in the formation of 4-aminopyrazole . Another method involves the hydrogenation of 4-nitrosopyrazoles under pressure in the presence of a Pd/C catalyst at 50°C .Molecular Structure Analysis
The molecular structure of “4-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-ol” consists of a biphenyl unit with two CF3 groups . The structure also includes a trifluoromethyl group and methyl groups orthosubstituted to the amino groups .Applications De Recherche Scientifique
Synthesis and Characterization
A study by Kitazume and Ishikawa (1974) focused on the preparation of 2,2-bis(trifluoromethyl)-1,3-heterocycles, highlighting the potential utility of 4-amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol in synthesizing heterocyclic compounds with bifunctional compounds like amino alcohols and o-aminophenol, which are crucial in various chemical syntheses and pharmaceutical applications (Kitazume & Ishikawa, 1974).
Antimalarial Activity
Barlin et al. (1992) explored the antimalarial properties of compounds derived from 4-amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol, demonstrating significant in vitro activity against Plasmodium falciparum. This research underscores the compound's potential in developing new antimalarial therapies (Barlin, Tian, Kotecka, & Rieckmann, 1992).
Antimicrobial and Anti-inflammatory Activities
Devi, Yadav, and Singh (2019) synthesized diorganotin(IV) complexes derived from Schiff bases of 4-amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol and tested their antimicrobial and anti-inflammatory activities. The complexes showed promising results, suggesting applications in developing new antimicrobial agents and anti-inflammatory drugs (Devi, Yadav, & Singh, 2019).
Optical and Dielectric Properties
Jang et al. (2007) investigated the impact of trifluoromethyl groups on the optical and dielectric properties of polyimide thin films, revealing that compounds like 4-amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol could play a vital role in enhancing the properties of polymeric materials for electronic and optical applications (Jang, Shin, Choi, Park, & Han, 2007).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . SM coupling reactions are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of sm coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium
Propriétés
IUPAC Name |
2-amino-5-[3-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)10-3-1-2-8(6-10)9-4-5-11(17)12(18)7-9/h1-7,18H,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUGNORXKTUXEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



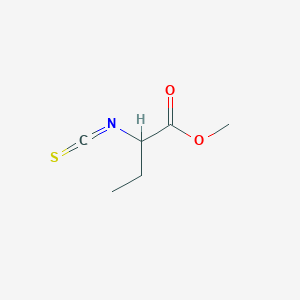
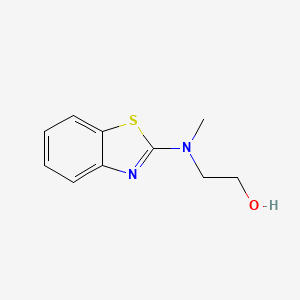

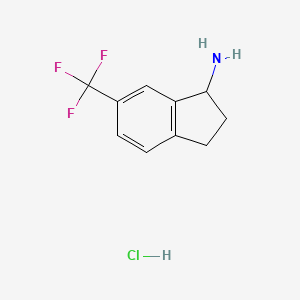
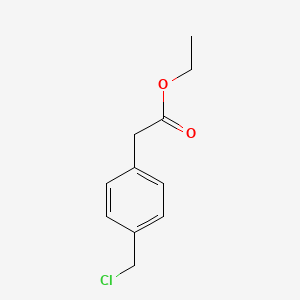


![5,6,7,8-Tetrahydro-4H-thiazolo-[4,5-d]-azepin-2-ylamine hydrobromide](/img/structure/B3150393.png)
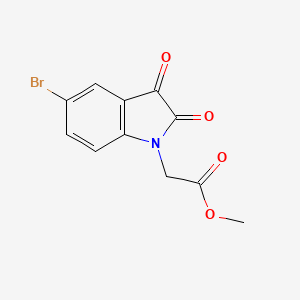
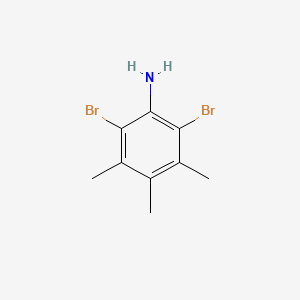

![4-Amino-4'-fluoro-[1,1'-biphenyl]-3-ol](/img/structure/B3150423.png)
![4-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol](/img/structure/B3150428.png)
